molecular formula C19H20ClFN2O2 B2423154 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 924094-94-0

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2423154
CAS No.: 924094-94-0
M. Wt: 362.83
InChI Key: YKPWJRYRQVETEC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a morpholine ring attached to the benzamide core. It is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholine ring, yielding 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]acetamide.

    Formation of the Benzamide: Finally, the acetamide is converted to the benzamide by reacting with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiol derivatives.

    Oxidation Reactions: Introduction of hydroxyl or carboxyl groups.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)benzamide
  • N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
  • 2-chloro-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of both the chloro and fluorophenyl groups, which may enhance its pharmacological properties compared to similar compounds. The morpholine ring also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)19(24)22-13-18(23-9-11-25-12-10-23)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPWJRYRQVETEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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